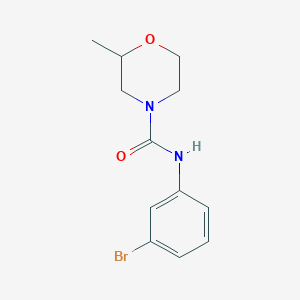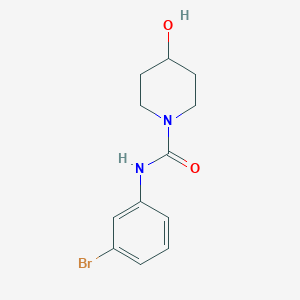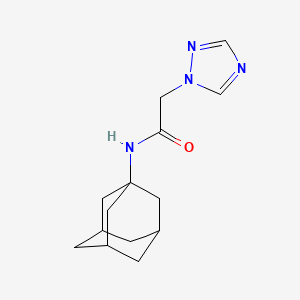
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinoline derivative that exhibits a unique chemical structure and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is not fully understood. However, it has been suggested that this compound may exert its biological effects by interacting with specific cellular targets or signaling pathways.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain fungal and bacterial strains. Additionally, it has been found to possess anti-inflammatory properties and may have potential applications in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in laboratory experiments is its unique chemical structure, which may provide insights into the development of novel therapeutic agents. However, one limitation of using this compound is its potential toxicity, which may require careful handling and monitoring.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone. One potential direction is to further investigate the mechanism of action of this compound and identify its cellular targets. Additionally, future studies may focus on the development of more potent and selective derivatives of this compound for use in therapeutic applications. Finally, research may also explore the potential applications of this compound in other areas, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone involves the reaction of 3,4-dihydroquinoline and 1,2,4-triazole-1-ethanone in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory effects.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(8-16-10-14-9-15-16)17-7-3-5-11-4-1-2-6-12(11)17/h1-2,4,6,9-10H,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLECBUMWUGUHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)



![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)




![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)

